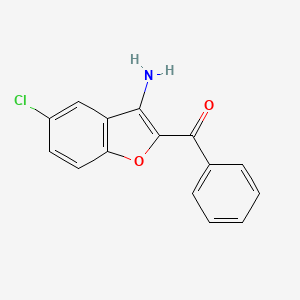

(3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone

Description

(3-Amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone is a substituted benzofuran derivative characterized by a methanone (keto) group bridging a phenyl ring and a benzofuran scaffold. The benzofuran core is substituted with an amino group at the 3-position and a chlorine atom at the 5-position. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

For example, describes the use of lithium-mediated coupling reactions under argon to assemble similar methanone structures, which could be adapted for this compound by substituting appropriate benzofuran precursors .

Properties

IUPAC Name |

(3-amino-5-chloro-1-benzofuran-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(17)15(19-12)14(18)9-4-2-1-3-5-9/h1-8H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSUNBNNOUYIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone can be achieved through various synthetic routes. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize transition-metal catalysis for the cyclization of aryl acetylenes .

Chemical Reactions Analysis

(3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that (3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone exhibits promising anticancer properties. In a study focused on derivatives of this compound, several analogues were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The presence of the benzofuran moiety has been linked to enhanced activity against human glioblastoma and melanoma cells, suggesting that structural modifications can significantly influence efficacy .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. Studies have shown that compounds with similar structures can inhibit key signaling pathways involved in cell proliferation and survival .

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of (3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone typically involves multi-step organic reactions, including the use of aryl halides and benzofuran derivatives. A notable method includes the use of dimethylformamide (DMF) as a solvent under room temperature conditions, facilitating rapid synthesis .

Structural Variations

Variations in substituents on the phenyl ring or benzofuran core can lead to compounds with altered pharmacological profiles. For example, the introduction of halogen atoms or electron-withdrawing groups has been shown to enhance biological activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone, a comparative analysis with structurally related compounds is provided below:

Table 1: Structural and Physicochemical Comparisons

Key Comparative Insights

Substituent Effects on Reactivity and Stability: The amino group in the target compound distinguishes it from halogenated analogs (e.g., 5-Bromo or 5-Chloro derivatives in ). This group enhances hydrogen-bonding interactions, as observed in for a phosphinyl methanone, where H-bonding stabilized crystal packing . Chlorine substituents (as in the target compound and ) reduce solubility in polar solvents but improve thermal stability and resistance to oxidation .

Electronic and Steric Profiles: Methoxy-substituted analogs (e.g., ) exhibit higher solubility due to the polar OCH₃ group, contrasting with the target compound’s amino group, which balances polarity and H-bond donor capacity . Nitro groups (e.g., ) introduce strong electron-withdrawing effects, increasing photochemical reactivity compared to the amino group’s electron-donating nature .

Crystallographic and Intermolecular Interactions: Unlike the phosphinyl methanone in , which lacks π-π stacking due to steric bulk from the P=O group, the target compound’s planar benzofuran-phenyl system may support π-π interactions, though this is modulated by the amino and chlorine substituents . Dichlorophenyl analogs () exhibit higher melting points (450–452 K) due to Cl···Cl and van der Waals interactions, suggesting the target compound may similarly display elevated thermal stability .

Applications and Functional Potential: The methoxy-substituted compound () shares structural similarity with UV absorbers like Chimassorb®81 (), hinting that the target compound’s amino and chloro groups could be tuned for UV-protective or optoelectronic applications . Nitro-furan derivatives () are explored for antimicrobial activity, suggesting the target compound’s amino group might enable bioactivity modulation via hydrogen-bonding interactions with biological targets .

Biological Activity

(3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the benzofuran family, known for their wide range of biological and pharmacological activities. The structural features of benzofuran derivatives contribute to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

1. Antimicrobial Activity

Research indicates that (3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 17 |

This data underscores the compound's potential as a lead structure for developing new antibiotics .

2. Anticancer Activity

The anticancer properties of (3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone have been investigated in various cancer cell lines. In vitro studies demonstrate significant cytotoxic effects against ME-180 (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| ME-180 | 12.5 |

| A549 | 10.0 |

| HT-29 | 15.0 |

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and the inhibition of cell proliferation .

Synthesis Methods

The synthesis of (3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone can be accomplished through various methods, including one-pot reactions involving o-hydroxyacetophenones under basic conditions. This approach allows for efficient production while minimizing by-products.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets. For instance, it may bind to enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation. This interaction leads to the inhibition of these enzymes, resulting in therapeutic effects.

Case Studies

Recent studies have demonstrated the efficacy of (3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone in various experimental settings:

- Cytotoxicity Study : In a comparative analysis of several benzofuran derivatives, this compound exhibited superior cytotoxicity against cancer cell lines, highlighting its potential as an anticancer agent .

- Antimicrobial Testing : A comprehensive evaluation showed that the compound effectively inhibited growth across multiple bacterial strains, suggesting its utility in treating infections caused by resistant strains .

Q & A

Q. How can researchers optimize the synthesis of (3-amino-5-chloro-1-benzofuran-2-yl)(phenyl)methanone to improve yield and purity?

- Methodological Answer : Begin with a Friedel-Crafts acylation or cyclocondensation strategy using substituted benzofuran precursors (e.g., 5-chloro-1-benzofuran derivatives) and phenylmethanone intermediates. Optimize reaction conditions by varying catalysts (e.g., K₂CO₃ in DMF for alkylation ), temperature (reflux in ethanol or THF), and stoichiometric ratios. Purify via column chromatography using silica gel and validate purity via HPLC (>95%) and melting point analysis. Key intermediates can be characterized using -NMR and -NMR to confirm substitution patterns .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Combine -NMR (to identify aromatic protons and amino groups), -NMR (to confirm carbonyl and benzofuran carbons), and IR spectroscopy (to detect C=O stretches ~1640 cm and N-H stretches ~3300 cm). Mass spectrometry (ESI-MS or HRMS) is critical for molecular weight confirmation. For crystalline derivatives, X-ray diffraction provides unambiguous structural data .

Q. What are the key reactivity patterns of the amino and chloro substituents in this compound?

- Methodological Answer : The amino group (-NH) undergoes acylation or alkylation (e.g., with alkyl bromides in KCO/DMF ), while the chloro substituent can participate in nucleophilic aromatic substitution (e.g., with amines or alkoxides). Monitor reactions via TLC and isolate products using solvent extraction. For example, the chloro group at the 5-position may hinder electrophilic substitution, directing reactivity to the amino group at the 3-position .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. antioxidant efficacy) be resolved?

- Methodological Answer : Conduct dose-response assays under standardized conditions (e.g., MIC for antimicrobial activity and DPPH scavenging for antioxidant activity ). Use isogenic microbial strains to control genetic variability. Cross-validate results with computational docking studies to correlate bioactivity with molecular interactions (e.g., binding to bacterial DNA gyrase or antioxidant enzyme active sites). Address discrepancies by comparing solvent systems (DMSO vs. aqueous buffers) and cell viability controls .

Q. What computational strategies validate the compound’s mechanism of action in target binding?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target proteins (e.g., CYP450 enzymes or bacterial topoisomerases). Validate docking poses with molecular dynamics simulations (GROMACS) to assess binding stability. Compare computed binding energies with experimental IC values. For example, the methanone moiety may form hydrogen bonds with catalytic residues, while the chloro group enhances hydrophobic interactions .

Q. How does regioselectivity in electrophilic substitution reactions vary under different catalytic conditions?

- Methodological Answer : Test Lewis acids (e.g., AlCl vs. FeCl) in nitration or halogenation reactions. Monitor regioselectivity via -NMR: the amino group at the 3-position may activate the 6-position of the benzofuran ring, while the chloro group deactivates the 5-position. Use DFT calculations (Gaussian 09) to map electron density and predict reactive sites. For example, AlCl-catalyzed nitration may favor the 6-position due to enhanced electron donation from the amino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.